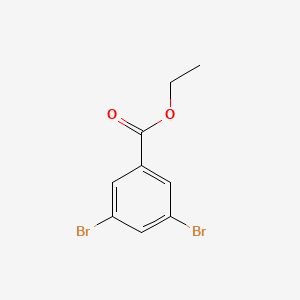

Ethyl 3,5-dibromobenzoate

Descripción general

Descripción

Ethyl 3,5-dibromobenzoate is an organic compound with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the carboxyl group is esterified with ethanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dibromobenzoate typically involves the bromination of ethyl benzoate. One common method is the selective bromination of ethyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine atoms at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atoms at the 3- and 5-positions undergo nucleophilic substitution due to the electron-withdrawing effect of the ester group, which activates the benzene ring. Key reactions include:

Reagents and Conditions

-

Ammonia/Amines : In polar aprotic solvents (e.g., DMF) at elevated temperatures, bromines are replaced by amino groups.

-

Thiols : Potassium thiolate in DMSO facilitates substitution to form thioether derivatives.

-

Hydroxide Ions : Aqueous NaOH under reflux replaces bromine with hydroxyl groups.

Products

-

Displacement at Both Positions : Yields di-substituted derivatives (e.g., ethyl 3,5-diaminobenzoate).

-

Selective Monosubstitution : Controlled stoichiometry or steric hindrance can yield mono-substituted products.

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Product : 3,5-Dibromobenzoic acid and ethanol.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol.

-

Product : Sodium or potassium 3,5-dibromobenzoate.

Reduction Reactions

The ester group is reduced to a primary alcohol:

Reagents

-

Lithium Aluminum Hydride (LiAlH₄) : In anhydrous ether or THF.

-

Borane-Tetrahydrofuran (BH₃·THF) : Selective reduction at milder conditions.

Product

-

Ethyl 3,5-dibromobenzyl alcohol (C₈H₈Br₂O).

Oxidation Reactions

Oxidation targets the ester or aromatic ring:

Ester Oxidation

-

Conditions : KMnO₄ or CrO₃ in acidic media.

-

Product : 3,5-Dibromobenzoic acid.

Ring Oxidation

-

Conditions : Ozone or strong oxidizing agents.

-

Product : Brominated quinones or ring-opened dicarboxylic acids.

Mechanistic Insights

-

Nucleophilic Substitution : The electron-withdrawing ester group directs nucleophiles to the meta positions via resonance deactivation of the para and ortho sites.

-

Oxidative Decarboxylation : In microbial systems, NAD(P)H-dependent enzymes (e.g., OdcA) mediate decarboxylation, highlighting potential parallels in synthetic applications ( ).

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3,5-dibromobenzoate serves as a crucial building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through substitution reactions. This compound can be transformed into more complex molecules, facilitating the development of new chemical entities.

Key Reactions :

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : Under acidic or basic conditions, it can yield 3,5-dibromobenzoic acid and ethanol.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to interact with biological targets effectively.

Case Study :

A study highlighted its derivative, ethyl 3,5-dibromoorsellinate, which demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL and showed selective activity against MRSA compared to human cell lines . This suggests that derivatives of this compound could lead to the development of new antibiotics.

Materials Science

This compound is also utilized in materials science for synthesizing materials with specific properties. Its ability to participate in polymerization reactions makes it valuable for creating advanced materials with tailored functionalities.

Mecanismo De Acción

The mechanism of action of ethyl 3,5-dibromobenzoate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The bromine atoms on the benzene ring can participate in halogen bonding, which can influence the compound’s interaction with biological targets .

Comparación Con Compuestos Similares

Ethyl 3,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of bromine.

Ethyl 3,5-difluorobenzoate: Contains fluorine atoms instead of bromine.

Ethyl 3,5-diiodobenzoate: Contains iodine atoms instead of bromine.

Uniqueness: Ethyl 3,5-dibromobenzoate is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can affect the compound’s chemical behavior and interactions in various applications .

Actividad Biológica

Ethyl 3,5-dibromobenzoate is a brominated aromatic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, focusing on its antibacterial effects, potential applications in medicinal chemistry, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine substituents on the benzene ring and an ethyl ester group. Its molecular formula is . The unique structure of this compound allows for various chemical modifications, which can influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. One notable derivative, ethyl 3,5-dibromoorsellinate, demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound was found to be 4 µg/mL, indicating strong antibacterial properties .

The mechanism of action involves binding to penicillin-binding protein 2A (PBP2A) in MRSA, which is crucial for bacterial cell wall synthesis. Molecular docking studies revealed a free energy binding range of -42.5 to -45.7 kcal/mol, suggesting a strong interaction that could inhibit bacterial growth . Additionally, the compound exhibited antibiofilm activity at concentrations as low as 0.25× MIC.

Study on MRSA

In a recent publication, researchers evaluated the effectiveness of ethyl 3,5-dibromoorsellinate against MRSA. The study showed that not only did the compound inhibit bacterial growth effectively, but it also displayed a selectivity index of 12.5-fold when compared to human cell lines. This selectivity indicates a promising therapeutic window for potential clinical applications .

Comparative Analysis with Other Antibiotics

Ethyl 3,5-dibromoorsellinate was assessed in combination with other antibiotics such as ampicillin and kanamycin. While it showed indifferent effects with ampicillin, it exhibited antagonistic effects with kanamycin during synergistic assessments. This suggests that ethyl 3,5-dibromoorsellinate may be more effective as a standalone treatment or in specific combinations rather than broad-spectrum antibiotic applications .

Summary of Biological Activities

| Activity | Observation |

|---|---|

| Antibacterial | Effective against MRSA (MIC: 4 µg/mL) |

| Selectivity Index | 12.5-fold compared to human cell lines |

| Antibiofilm Activity | Effective starting from 0.25× MIC |

| Mechanism | Binds to PBP2A; inhibits cell wall synthesis |

| Combination Effects | Indifferent with ampicillin; antagonistic with kanamycin |

Propiedades

IUPAC Name |

ethyl 3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMXGALTCIVHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461752 | |

| Record name | Ethyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-33-5 | |

| Record name | Ethyl 3,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.